6-Methylamino-5-nitroquinoxaline
Overview
Description
6-Methylamino-5-nitroquinoxaline is a derivative of the quinoxaline class, known for its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like dihydropteroate synthase .
Pharmacokinetics
Its solubility in methanol suggests that it might be well-absorbed in the body . .
Result of Action
A structurally similar compound, 4-({(6-nitro-quinoxalin-2-yl)methylamino}methyl)benzoic acid, has shown potential anti-cancer activity as an inhibitor of methionine synthase .
Action Environment
Preparation Methods
The synthesis of 6-Methylamino-5-nitroquinoxaline involves several steps. One common method includes the nitration of quinoxaline derivatives followed by methylation. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and methyl iodide for methylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Methylamino-5-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
6-Methylamino-5-nitroquinoxaline has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its interactions with cellular receptors and potential as a biochemical tool.
Medicine: Investigated for its antitumor properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
6-Methylamino-5-nitroquinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: Known for its antibiotic properties.
Echinomycin: Used as an antitumor agent.
Atinoleutin: Another antitumor compound.
Levomycin: An antibiotic.
Carbadox: Used in veterinary medicine.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-methyl-5-nitroquinoxalin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-10-7-3-2-6-8(9(7)13(14)15)12-5-4-11-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBVZMJKPXRTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392986 | |
Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149703-58-2 | |
Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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